Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

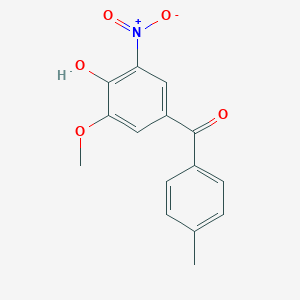

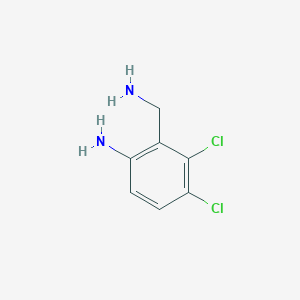

Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) is a chemical compound with the molecular formula C4H8N2O4S . It is also known by its CAS number 153028-12-7.

Molecular Structure Analysis

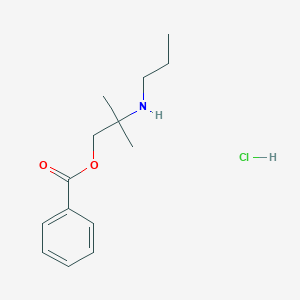

The molecular structure of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) consists of 4 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The molecular weight of this compound is 180.19 g/mol.科学的研究の応用

Enantioselective Synthesis

Carbamic acid derivatives, including the 2-propenyl ester, are utilized in enantioselective synthesis processes. These derivatives play a critical role in the preparation of chiral compounds, particularly in the formation of dihydropyrimidones through Mannich reactions, which are important for the development of stereochemically complex molecules (Goss et al., 2009).

Synthesis of Chiral Amino Carbonyl Compounds

These compounds are also key in the synthesis of tert-butyl phenyl(phenylsulfonyl)methylcarbamate and other chiral amino carbonyl compounds. The asymmetric Mannich reaction, using carbamic acid derivatives, is pivotal in this process, demonstrating their significance in the synthesis of complex organic molecules (Yang et al., 2009).

Ammonia Equivalents in Amination

Carbamic acid 2-trimethylsilylethyl ester, a related compound, is used as an ammonia equivalent in the palladium-catalyzed amination of aryl bromides and chlorides. This showcases the versatility of carbamic acid derivatives in facilitating reactions to produce anilines with sensitive functional groups (Mullick et al., 2010).

Chemical Agents for Plant Protection

Carbamic acid derivatives are widely utilized as chemical agents in agriculture, especially for plant protection. They are used in the formulation of insecticides, herbicides, and fungicides, demonstrating their broad application in the agricultural sector (Melnikov, 1971).

Spectroscopic and Structural Studies

These compounds are also the subject of extensive spectroscopic and structural studies. For example, the study of carbamic acid N-(1-phenylthio-methyl)-2-methyl-propyl t-butyl ester provides insights into the molecular properties, such as absorption spectra, structural analysis, and molecular polarizabilities, essential for understanding their chemical behavior (Lewanowicz et al., 1996).

Acid Catalysis in Hydrolysis

These derivatives are also significant in the field of acid catalysis, particularly in the hydrolysis of amino esters. Their interaction with polymeric sulfonic acids in hydrolysis reactions highlights their importance in understanding and optimizing catalytic processes (Yoshikawa & Kim, 1966).

Amination of Benzothiazolone

In the realm of organic synthesis, carbamic acid derivatives are involved in aminolysis reactions, such as the amination of benzothiazolone, leading to the formation of thiocarbamic acids. This showcases their role in the synthesis of diverse organic compounds (Simov & Antonova, 1976).

Safety And Hazards

特性

IUPAC Name |

prop-2-enyl N-sulfamoylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4S/c1-2-3-10-4(7)6-11(5,8)9/h2H,1,3H2,(H,6,7)(H2,5,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDCJHUNDSQFFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NS(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)